- Prepartion of cycloalka-fused pyrimidines as ferroportin inhibitors, World Intellectual Property Organization, , ,
Cas no 937236-73-2 (ethyl 2-(2-chloro-4-pyridyl)acetate)
937236-73-2 structure
Product Name:ethyl 2-(2-chloro-4-pyridyl)acetate
Numero CAS:937236-73-2
MF:C9H10ClNO2
MW:199.634201526642
CID:2126047
PubChem ID:57709236
Update Time:2024-10-26
ethyl 2-(2-chloro-4-pyridyl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 2-(2-chloropyridin-4-yl)acetate
- MFDZGDBPQSJAIC-UHFFFAOYSA-N
- NE34562
- 4-Pyridineacetic acid, 2-chloro-, ethyl ester
- (2-chloro-pyridin-4-yl)-acetic acid ethyl ester
- Ethyl 2-chloro-4-pyridineacetate (ACI)
- (2-Chloropyridin-4-yl)acetic acid ethyl ester
- ethyl 2-(2-chloro-4-pyridyl)acetate
- AKOS026729461
- E81939
- DB-334041
- AS-83923
- EN300-125107
- SCHEMBL191331
- CS-0148583
- ethyl2-(2-chloropyridin-4-yl)acetate
- 937236-73-2
-
- Inchi: 1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
- Chiave InChI: MFDZGDBPQSJAIC-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CN=1)CC(=O)OCC
Proprietà calcolate
- Massa esatta: 199.0400063g/mol
- Massa monoisotopica: 199.0400063g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 175
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 39.2
- XLogP3: 2
Proprietà sperimentali
- Colore/forma: NA
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 287.3±25.0 °C at 760 mmHg
- Punto di infiammabilità: 227.2±28.7 °C
ethyl 2-(2-chloro-4-pyridyl)acetate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Stoccaggio a -4 ℃ (6-12weeks), lungo periodo di conservazione a -20 ℃ (1-2years), trasporto a 0 ℃
ethyl 2-(2-chloro-4-pyridyl)acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B126533-10mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126533-50mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B126533-100mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 100mg |
$ 275.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1261915-250mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 250mg |
$110 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261915-1g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 1g |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261915-5g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 5g |
$1620 | 2023-05-17 | |
| Enamine | EN300-125107-0.05g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.05g |
$155.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.1g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.1g |
$232.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.25g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.25g |
$331.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.5g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.5g |
$524.0 | 2023-06-08 |
ethyl 2-(2-chloro-4-pyridyl)acetate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of pyrazolylurea compounds as hemopoietic cell kinase (p59-HCK) inhibitors for treatment of influenza infection, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt
Riferimento
- Quinolone derivatives, especially oxopyridopirimidines, as fibroblast growth factor inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt → -78 °C; 15 min, -78 °C; 15 min, -78 °C
1.2 5 min, -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 5 min, -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Spiro imidazole derivatives as PPAR modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with PPAR activity., World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Beta-lactamase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Palladium diacetate Solvents: Ethanol ; rt
Riferimento
- Preparation of [1,3]thiazolo[5,4-b]pyridine-2-amine derivatives as VEGF receptor 2 kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Hexamethylphosphoramide ; 1 h, -78 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Hexamethylphosphoramide ; 1 h, -78 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of heterocyclic compounds as glucokinase activators, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Prepartion of pyrimidines as ferroportin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Pyrazolylurea derivatives as antiviral agents and their preparation and use in the treatment of viral infection, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Preparation of pyrazolyl ureas as p38 MAP kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Preparation of 18F-labeled coumarin derivatives useful as in vivo imaging agent for MAO-B, World Intellectual Property Organization, , ,
ethyl 2-(2-chloro-4-pyridyl)acetate Raw materials
ethyl 2-(2-chloro-4-pyridyl)acetate Preparation Products
ethyl 2-(2-chloro-4-pyridyl)acetate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:937236-73-2)ethyl 2-(2-chloro-4-pyridyl)acetate
Numero d'ordine:A1094892
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:13
Prezzo ($):674.0
Email:sales@amadischem.com
ethyl 2-(2-chloro-4-pyridyl)acetate Letteratura correlata
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
937236-73-2 (ethyl 2-(2-chloro-4-pyridyl)acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937236-73-2)ethyl 2-(2-chloro-4-pyridyl)acetate
Purezza:99%
Quantità:5g
Prezzo ($):674.0